![molecular formula C17H14O3 B279003 2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, commonly known as HCA, is a natural compound found in Garcinia cambogia, a tropical fruit. HCA has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of HCA is complex and not fully understood. It is believed that HCA inhibits the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This leads to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids. HCA also has been shown to increase the levels of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Biochemical and Physiological Effects:
HCA has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of triglycerides, LDL cholesterol, and total cholesterol. HCA has also been found to increase the levels of HDL cholesterol. In addition, HCA has been found to decrease the levels of glucose and insulin in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HCA in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations of using HCA in lab experiments include its low solubility in water and its instability at high temperatures.
Orientations Futures
There are several future directions for the study of HCA. One area of research is to investigate the potential of HCA as a therapeutic agent for the treatment of obesity and diabetes. Another area of research is to investigate the potential of HCA as a chemopreventive agent for the treatment of cancer. In addition, further research is needed to elucidate the mechanism of action of HCA and to optimize its synthesis and formulation.
Méthodes De Synthèse
HCA can be synthesized from the rind of Garcinia cambogia fruit. The extraction process involves grinding the rind and then subjecting it to a solvent extraction. The extract is then purified and concentrated to obtain HCA. The purity of HCA can be further improved by recrystallization.
Applications De Recherche Scientifique
HCA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-obesity, anti-diabetic, anti-inflammatory, and anti-cancer properties. HCA has also been found to have a positive effect on lipid metabolism, glucose metabolism, and insulin sensitivity.
Propriétés
Nom du produit |
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-hydroxy-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O3/c1-12-6-8-13(9-7-12)10-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-10+ |
Clé InChI |
XZMTZKGSYDQVET-ZHACJKMWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)
![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)
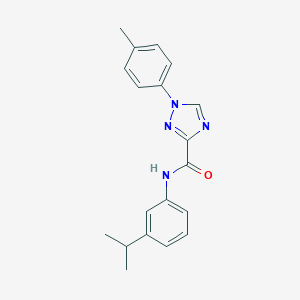
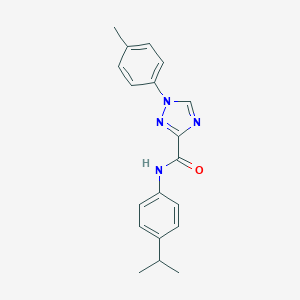
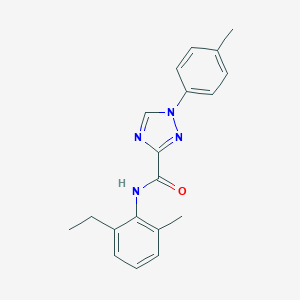




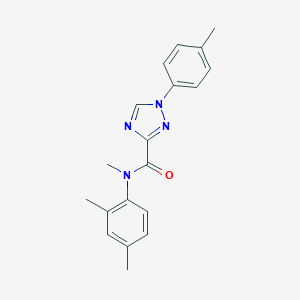
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
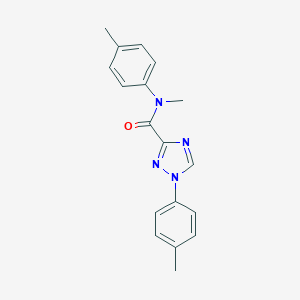
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)